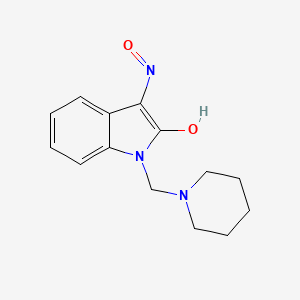

![molecular formula C17H15N3O2S B5679773 cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)

cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazolylidene compounds involves efficient one-pot, catalyst-free reactions under reflux conditions, leading to high yields. Such methods are demonstrated in the synthesis of 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives, showcasing the versatility of thiazole derivatives synthesis (Nassiri, 2023).

Molecular Structure Analysis

Studies on molecular structures of similar compounds, such as (4-nitrophenyl)acetonitrile and its derivatives, reveal significant spectral and structural changes upon conversion to their carbanion forms. This conversion causes quinoidization of the phenylene ring and a shift in the methylenic carbon atom's configuration (Binev et al., 2000).

Chemical Reactions and Properties

The chemical reactions of related compounds involve nucleophilic substitution reactions that showcase the complexity of interactions between different functional groups in acetonitrile. For example, the kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines in acetonitrile have been extensively studied, highlighting the role of the basicity of pyridine nucleophiles in determining reaction mechanisms (Koh, Han, & Lee, 1999).

Physical Properties Analysis

The crystal structure and physical properties of related compounds, such as 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate, have been characterized through X-ray crystallography, revealing insights into the conformation and intermolecular interactions that define their physical properties (Mantelingu et al., 2007).

Chemical Properties Analysis

The study of chemical properties, such as reactivity and mechanism, is exemplified by the catalytic six-membered cyclic transition state in the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile. This study provides evidence for a highly ordered transition state, shedding light on the complex mechanisms underlying chemical reactions in acetonitrile (Um et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The presence of a nitrophenyl group suggests that it might undergo a catalytic reduction . This reduction could potentially alter the compound’s interaction with its targets, leading to changes in their function.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is plausible that this compound could have a broad range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-cyclohexylidene-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c18-10-15(12-4-2-1-3-5-12)17-19-16(11-23-17)13-6-8-14(9-7-13)20(21)22/h6-9,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXKKIYDGVQYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5679693.png)

![4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5679717.png)

![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)

![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)

![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)

![N-[1-(2-fluorobenzyl)piperidin-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5679780.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B5679795.png)

![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)

![1-(5,6-dimethylpyrimidin-4-yl)-4-[(3-phenylisoxazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5679800.png)